An In-depth Technical Guide to 5-Fluoro-1-(piperazin-1-yl)isoquinoline: Synthesis, Predicted Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-Fluoro-1-(piperazin-1-yl)isoquinoline: Synthesis, Predicted Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-Fluoro-1-(piperazin-1-yl)isoquinoline, a novel heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Due to the limited publicly available data on this specific molecule, this document synthesizes information on its core structural components, proposes a robust synthetic pathway, and predicts its physicochemical and biological properties based on well-established principles and data from closely related analogues.
Introduction and Structural Rationale
5-Fluoro-1-(piperazin-1-yl)isoquinoline is a synthetic heterocyclic compound featuring three key structural motifs: an isoquinoline scaffold, a fluorine atom at the 5-position, and a piperazine ring at the 1-position. The isoquinoline core is a prominent feature in a vast number of natural alkaloids and synthetic drugs, prized for its ability to interact with a wide range of biological targets.[1][2][3]
The strategic placement of substituents dramatically influences the molecule's properties:
-
The Isoquinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, providing a rigid scaffold for orienting functional groups.[2][4]
-
5-Fluoro Substitution: The incorporation of a fluorine atom can significantly enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby improving pharmacokinetic properties like cell membrane permeability.[3][5]
-
1-Piperazino Group: The piperazine ring is a common pharmacophore in drug design, known to improve solubility and provide a versatile point for further chemical modification.[6][7] It is a key component in numerous approved drugs, often interacting with central nervous system receptors.[6]
The combination of these features suggests that 5-Fluoro-1-(piperazin-1-yl)isoquinoline is a promising candidate for targeted drug discovery programs.
Caption: Conceptual structure of 5-Fluoro-1-(piperazin-1-yl)isoquinoline.
Physicochemical Properties and Characterization
| Property | Predicted Value / Information | Source / Basis |
| Molecular Formula | C₁₃H₁₄FN₃ | Based on the chemical structure. |
| Molecular Weight | ~231.27 g/mol | Calculated from the molecular formula. The molecular weight for the non-fluorinated analog, 1-(Piperazin-1-yl)isoquinoline, is 213.28 g/mol .[8] |
| CAS Number | Not definitively assigned in public databases. A potential CAS number is 1207448-34-7, though it lacks extensive documentation.[9] | Supplier databases. |
| Appearance | Likely an off-white to yellow solid at room temperature. | Based on related compounds like 5-Fluoroisoquinoline, which is an off-white solid. |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and chloroform. Solubility in aqueous solutions may be pH-dependent due to the basic nitrogen atoms in the piperazine and isoquinoline rings. | Based on general properties of N-heterocycles and data for related compounds like 1-(5-ISOQUINOLINESULFONYL)PIPERAZINE.[10] |
| pKa | The isoquinoline nitrogen is a weak base (pKa ~5.14 for the parent). The piperazine nitrogens will also be basic. | The basicity of isoquinoline is well-documented.[2] |
Proposed Synthesis and Experimental Protocol
The most logical and efficient synthesis of 5-Fluoro-1-(piperazin-1-yl)isoquinoline involves a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in medicinal chemistry is ideal for coupling amines with activated aromatic halides.
Caption: Proposed synthetic workflow for 5-Fluoro-1-(piperazin-1-yl)isoquinoline.
Step-by-Step Synthetic Protocol:
This protocol is based on established procedures for similar SNAr reactions involving isoquinolines.[11][12]
Objective: To synthesize 5-Fluoro-1-(piperazin-1-yl)isoquinoline via nucleophilic aromatic substitution.
Materials:
-
5-Fluoro-1-chloroisoquinoline (Starting material)
-
Piperazine (Nucleophile, use in excess, e.g., 3-5 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (Base, 2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane (Solvent)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution (for washing)
-
Brine (for washing)
-
Anhydrous sodium sulfate (Na₂SO₄) (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-Fluoro-1-chloroisoquinoline (1.0 eq), piperazine (3.0 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.1-0.2 M.
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of dichloromethane/methanol or ethyl acetate/hexanes as the eluent, to yield the pure 5-Fluoro-1-(piperazin-1-yl)isoquinoline.
Causality and Validation:
-
Excess Piperazine: Using an excess of piperazine drives the reaction to completion and minimizes the formation of bis-substituted byproducts.[13]
-
Base: The base is essential to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.
-
Heat: SNAr reactions on heteroaromatic rings typically require thermal energy to overcome the activation barrier.
-
Validation: The identity and purity of the final product must be confirmed by analytical methods as described in the following section.
Analytical Characterization Protocols
Confirming the structure and purity of the synthesized compound is a critical step. Standard analytical techniques should be employed.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the synthesized compound.
-
Method: A reverse-phase HPLC method is standard for this class of compounds.[14][15]
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 254 nm.
-
Expected Result: A single major peak with >95% purity.
-
B. Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Objective: To confirm the molecular weight of the target compound.
-
Method: Electrospray ionization (ESI) in positive mode is typically used for nitrogen-containing basic compounds.
-
Technique: LC-MS or direct infusion.
-
Expected Result: A prominent ion peak corresponding to the [M+H]⁺ adduct (m/z ≈ 232.12). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To confirm the precise atomic connectivity of the molecule.
-
Methods: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected Spectral Features:
-
¹H NMR: Aromatic protons on the isoquinoline ring, distinct signals for the CH₂ groups of the piperazine ring (typically two multiplets), and a broad singlet for the piperazine N-H proton.
-
¹³C NMR: Signals corresponding to the 13 unique carbon atoms in the molecule.
-
¹⁹F NMR: A singlet or a doublet (if coupled to a nearby proton) in the characteristic range for an aryl fluoride.
-
Potential Biological Applications and Mechanism of Action
The structural motifs of 5-Fluoro-1-(piperazin-1-yl)isoquinoline suggest several potential applications in drug discovery. Isoquinoline derivatives are known to possess a wide array of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[3][16]
-
Anticancer Activity: Many isoquinoline-based compounds exert their effects by targeting critical cellular pathways.[17] For example, they can function as inhibitors of topoisomerase, protein kinases (such as the PI3K/Akt/mTOR pathway), or microtubule polymerization.[17][18] The piperazine moiety is also common in kinase inhibitors.
-
CNS Activity: The piperazine scaffold is a well-known "CNS-phore" and is present in drugs targeting dopamine and serotonin receptors.[6] Therefore, the target compound could be investigated for activity in neurodegenerative disorders or psychiatric conditions.
Caption: Hypothetical mechanism of action via PI3K pathway inhibition.
Safety and Handling Precautions
As a novel chemical entity, 5-Fluoro-1-(piperazin-1-yl)isoquinoline should be handled with care, assuming it is a potent and potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[19][20]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[21]
-
Toxicity: The toxicological properties have not been determined. Piperazine itself can cause skin and respiratory irritation.[21] Quinoline is considered hazardous and may be harmful if swallowed or in contact with skin.[19] Assume the target compound has similar or greater hazards.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
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Chem-Impex. 5-Fluoro-1-((4-(Phenylsulfonyl)Piperazin-1-Yl)Methyl)-1,2,3,4-Tetrahydroisoquinoline. Available from: [Link]
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Chemsrc. Isoquinoline,5-fluoro-1,2,3,4-tetrahydro-. Available from: [Link]
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LoRusso, P. M., et al. (2002). Phase I clinical trial of 5-fluoro-pyrimidinone (5FP), an oral prodrug of 5-fluorouracil (5FU). Investigational New Drugs, 20(1), 63–71. Available from: [Link]
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ResearchGate. Synthesis of fluoro isoquinolines by Kubickova et al.⁶¹. Available from: [Link]
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PubMed. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. Available from: [Link]
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AdooQ BioScience. 1-(5-ISOQUINOLINESULFONYL)PIPERAZINE, DIHYDROCHLORIDE. Available from: [Link]
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PubChemLite. 5-fluoro-1,2,3,4-tetrahydroisoquinoline (C9H10FN). Available from: [Link]
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PubChem. 1-(5-Isoquinolinylsulfonyl)piperazine. Available from: [Link]
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Wikipedia. Isoquinoline. Available from: [Link]
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ScienceDirect. A convenient procedure for the synthesis of fused fluoro isoquinolines. Available from: [Link]
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Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. Available from: [Link]
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MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]
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ResearchGate. Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Available from: [Link]
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Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Available from: [Link]
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MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
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Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]
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PubMed. Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents. Available from: [Link]
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ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
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ResearchGate. In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent. Available from: [Link]
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ResearchGate. Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. Available from: [Link]
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Bentham Science Publisher. Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Available from: [Link]
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HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Available from: [Link]
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MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available from: [Link]
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